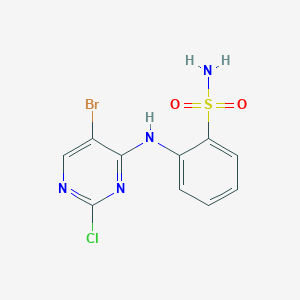
2-((5-Bromo-2-chloropyrimidin-4-yl)amino)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-Bromo-2-chloropyrimidin-4-yl)amino)benzenesulfonamide is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine and chlorine atom on the pyrimidine ring, and a benzenesulfonamide group attached to the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-2-chloropyrimidin-4-yl)amino)benzenesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-tribromopyrimidine.
Chlorination: The 2,4,5-tribromopyrimidine is reacted with copper(I) chloride to produce 5-bromo-2-chloropyrimidine.
Amination: The 5-bromo-2-chloropyrimidine is then reacted with ammonia to yield 4-amino-5-bromo-2-chloropyrimidine.
Sulfonamide Formation: Finally, the 4-amino-5-bromo-2-chloropyrimidine is reacted with benzenesulfonyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
化学反应分析
Types of Reactions
2-((5-Bromo-2-chloropyrimidin-4-yl)amino)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like palladium acetate and phosphine ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives, while coupling reactions can produce complex heterocyclic compounds.
科学研究应用
2-((5-Bromo-2-chloropyrimidin-4-yl)amino)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((5-Bromo-2-chloropyrimidin-4-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, which can lead to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
相似化合物的比较
Similar Compounds
4-Amino-5-bromo-2-chloropyrimidine: This compound is similar in structure but lacks the benzenesulfonamide group.
2-(5-Bromo-2-chloropyrimidin-4-ylamino)ethanol: This compound has an ethanol group instead of the benzenesulfonamide group.
Uniqueness
2-((5-Bromo-2-chloropyrimidin-4-yl)amino)benzenesulfonamide is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring and the benzenesulfonamide group. This combination of functional groups gives it distinct chemical properties and potential biological activities that are not found in similar compounds.
属性
分子式 |
C10H8BrClN4O2S |
|---|---|
分子量 |
363.62 g/mol |
IUPAC 名称 |
2-[(5-bromo-2-chloropyrimidin-4-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C10H8BrClN4O2S/c11-6-5-14-10(12)16-9(6)15-7-3-1-2-4-8(7)19(13,17)18/h1-5H,(H2,13,17,18)(H,14,15,16) |
InChI 键 |
RUFFLJJHBSVJRD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC=C2Br)Cl)S(=O)(=O)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[6-(2-Nitro-phenyl)-imidazo[2,1-b]thiazol-2-yl]-methanol](/img/structure/B8289461.png)

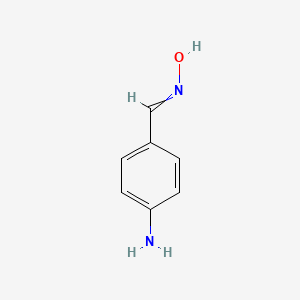
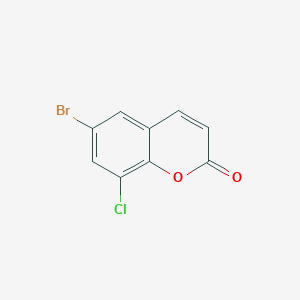
![(3-Phenylcyclopenta[b]pyran-2-yl)acetonitrile](/img/structure/B8289480.png)
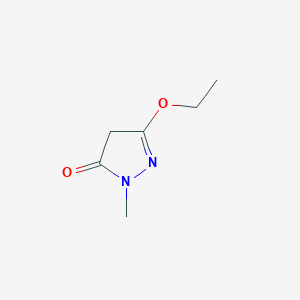

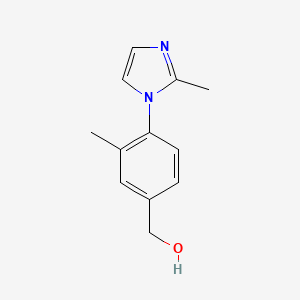
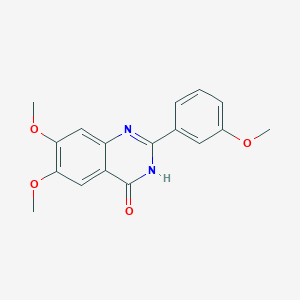
![4-[4-Fluoro-3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B8289519.png)
![3,4-dihydro-2,2-dimethyl-3,4-epoxy-2H-pyrano[3,2-c]pyridine](/img/structure/B8289538.png)
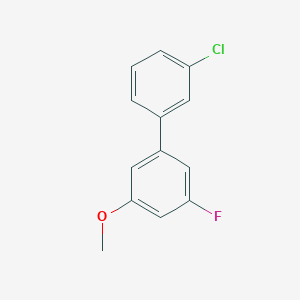
![2-Chloro-3-nitro-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-benzamide](/img/structure/B8289551.png)
![2,5-Dimethyl-4,5-dihydrocyclopenta[b]thiophen-6-one](/img/structure/B8289560.png)
